molecular formula C4H6N2O2 B1677063 5-Hydroxy-1-methylhydantoin CAS No. 84210-26-4

5-Hydroxy-1-methylhydantoin

Cat. No. B1677063
CAS RN: 84210-26-4
M. Wt: 130.1 g/mol
InChI Key: RHYBFKMFHLPQPH-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methylhydantoin, also known as NZ419 CPD, belongs to the class of organic compounds known as hydantoins . These are heterocyclic compounds containing an imidazolidine substituted by a ketone group at positions 2 and 4 . It is an intrinsic antioxidant and can protect against renal damage caused by paraquat (PQ), a non-selective herbicide .


Molecular Structure Analysis

5-Hydroxy-1-methylhydantoin is a hydantoin, which is a type of heterocyclic compound. It contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The imidazolidine ring in 5-Hydroxy-1-methylhydantoin is substituted by a ketone group at positions 2 and 4 .


Chemical Reactions Analysis

5-Hydroxy-1-methylhydantoin has been studied for its protective effects against the toxicity of paraquat (PQ), a herbicide. PQ toxicity results in lipid peroxidation and an increase in reactive oxygen species (ROS), nitric oxide (NO), and damage to various systems in the body . 5-Hydroxy-1-methylhydantoin can alleviate inflammation caused by PQ and elevate the activity of intrinsic antioxidants .

Scientific Research Applications

DNA Damage and Repair Mechanisms

5-Hydroxy-1-methylhydantoin is a significant component in the study of DNA damage and repair. It is identified as a nucleobase lesion induced by ionizing radiation on thymine residue in DNA. Understanding its synthesis and incorporation into DNA helps in exploring the effects of radiation on genetic material. Research indicates the synthesis of protected nucleoside cyanoethyldiisopropylphosphoramidite and its use in preparing DNA fragments containing 5-hydroxy-1-methylhydantoin moieties (Guy, Dubet, & Teoule, 1993). Another study examined the lesions produced by ionizing radiation in double-stranded DNA, highlighting the formation of 5-hydroxy-1-methylhydantoin as a major lesion (Breimer & Lindahl, 1985).

Interaction with DNA Bases

5-Hydroxy-1-methylhydantoin's interactions with DNA bases are crucial for understanding its role in genetic damage and repair. A study presented hydrogen bonding base pairs involving 5-hydroxy-1-methylhydantoin bound to the four bases in DNA: adenine, cytosine, guanine, and thymine. This research is vital for understanding the stability and structural changes in DNA caused by radiation-induced lesions (Qiu et al., 2011).

Role in Oxidative Stress and Antioxidant Properties

5-Hydroxy-1-methylhydantoin has been identified in the urine of uremic patients and is considered a potential oxidative metabolite of creatinine. This insight is significant for understanding the metabolic pathways and potential toxic impacts in patients with renal failure (Nakamura & Ienaga, 1990). Additionally, the metabolite's role in the modulation of bradykinin-induced changes in vascular smooth muscle cells suggests its potential therapeutic application in vascular diseases (Ienaga et al., 2014).

Enzymatic Activity and Microbial Growth

The enzymatic activity and microbial growth studies involving 5-hydroxy-1-methylhydantoin provide insights into its biochemical interactions and potential applications in biotechnology. A study on Arthrobacter crystallopoietes AM 2, a bacterium with hydantoinase and N-carbamyl-amino acid amidohydrolase activity, shows its substrate and stereoselectivity, which isimportant for understanding the biochemical pathways and potential industrial applications of these enzymes (Möller et al., 1988).

Metabolic Pathways

Understanding the metabolic pathways of 5-hydroxy-1-methylhydantoin is crucial in biomedical research, especially in studying diseases and metabolic disorders. Research has shown that 1-methylhydantoin undergoes metabolic pathways via 5-hydroxy-1-methylhydantoin in mammals, providing insights into the general metabolic processes in mammalian organisms (Ienaga et al., 1988).

Protection Against Cellular Damage

Studies have also focused on the protective effects of 5-hydroxy-1-methylhydantoin against cellular damage. For instance, HMH (5-hydroxy-1-methylhydantoin; NZ-419), a creatinine metabolite, was shown to protect tubular epithelial cells against damage caused by xenobiotics and hypoxia/reoxygenation treatment, suggesting its potential as a therapeutic agent in kidney protection (Ienaga et al., 2013).

properties

IUPAC Name

5-hydroxy-1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSFNXFLBMJUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004466
Record name 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-methylhydantoin

CAS RN

84210-26-4
Record name 5-Hydroxy-1-methylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84210-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1-methylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-1-METHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

15.0 g of glyoxylic acid n-butyl ester monohydrate and 7.4 g of N-methylurea were refluxed in an 80% aqueous solution of acetic acid for 1 hour. After the solvent was removed by distillation, a small amount of methanol was added to the residue and the insoluble matter was filtered off. The filtrate was then evaporated to dryness under reduced pressure. The resulting crude crystals were recrystallized from ethyl acetate to give 10.4 g of 5-hydroxy-1-methylhydantoin (compound 1) in the form of white crystals.
Name
glyoxylic acid n-butyl ester monohydrate
Quantity
15 g
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reactant
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7.4 g
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reactant
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[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
L Gao, H Yuan, E Xu, J Liu - Scientific reports, 2020 - nature.com
… 5-hydroxy-1-methylhydantoin (HMH) is an intrinsic antioxidant and can protect against renal damage caused by PQ. The mechanism of PQ toxicology and the possible effects of HMH …
Number of citations: 45 www.nature.com
K Ienaga, T Yokozawa - Drug Discoveries & Therapeutics, 2011 - jstage.jst.go.jp
… oxidative metabolite (NZ-419: 5-hydroxy1-methylhydantoin) as an intrinsic antioxidant in … into creatol and 5-hydroxy-1-methylhydantoin. J Chem Soc Chem Commun. 1991; 509-510. …
Number of citations: 22 www.jstage.jst.go.jp
L Gao, H Yuan, Z Cao, E Xu, J Liu - Zhonghua wei Zhong Bing ji jiu …, 2018 - europepmc.org
Objective To investigate the effects of 5-hydroxy-1-methylhydantoin (HMH) on kidney injury induced by paraquat (PQ). Methods Fifteen SPF healthy Kunming mice were randomly …
Number of citations: 2 europepmc.org
K Ienaga, CH Park, T Yokozawa - Experimental and Toxicologic Pathology, 2013 - Elsevier
HMH (5-hydroxy-1-methylhydantoin; NZ-419) is a mammalian creatinine metabolite and an intrinsic antioxidant. HMH prevents the progression of chronic kidney disease in rats when a …
Number of citations: 15 www.sciencedirect.com
K Ienaga, M Sohn, M Naiki, AA Jaffa - Journal of Receptors and …, 2014 - Taylor & Francis
… In summary, our data indicate that HMH, a creatinine metabolite, 5-hydroxy-1-methylhydantoin, attenuates the effects of high glucose and BK-signaling in VSMC. HMH has been …
Number of citations: 8 www.tandfonline.com
K Ienaga, K Nakamura, F Naka, T Goto - Biochimica et Biophysica Acta …, 1988 - Elsevier
The metabolic pathway of 1-methylhydantoin (2) via 5-hydroxy-1-methylhydantoin (3), methylparabanic acid (4) and N 5 -methyloxaluric acid (5) proved to be a major and general one …
Number of citations: 16 www.sciencedirect.com
K Ienaga, K Nakamura, M Yamakawa… - Journal of the …, 1991 - pubs.rsc.org
Creatinine 1 is not an end-metabolite but a precursor for three heterocycles, 2-amino-5-hydroxy-1-methyl-4(5H)-imidazolone (creatol)2,1-methylimidazolidine-2,4-dione 4 and its 5-…
Number of citations: 42 pubs.rsc.org
B Liu, A Chen, J Lan, L Ren, Y Wei, L Gao - PLoS One, 2019 - journals.plos.org
… Some studies have found that hydantoin derivatives can be used as a treatment for renal failure [17–19], and we have revealed that the 5-hydroxy-1-methylhydantoin (HMH), the …
Number of citations: 18 journals.plos.org
L Gao, S Yang, J Liu, L Liu - Zhonghua wei Zhong Bing ji jiu yi xue, 2015 - europepmc.org
Objective To investigate the protective effects of 5-hydroxy-1-methylhyantoin (HM) on paraquat (PQ)-induced nephrotoxicity in rat and its possible mechanism. Methods Twenty-four …
Number of citations: 5 europepmc.org
K Ienaga, K Nakamura, A Ishii, T Taga… - Journal of the …, 1989 - pubs.rsc.org
… The major and general metabolic route in mammals, represented by formulae (2)→(7), includes two consecutive stepwise oxidations giving 5-hydroxy-1-methylhydantoin (3) and thence …
Number of citations: 15 pubs.rsc.org

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